molecular formula C9H18O3S B8635408 2-Cyclohexylethyl methylsulfonate

2-Cyclohexylethyl methylsulfonate

Cat. No.: B8635408
M. Wt: 206.30 g/mol
InChI Key: UEUGALWLUYPXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexylethyl methylsulfonate is an organosulfur compound featuring a cyclohexylethyl group linked to a methylsulfonate ester moiety (R-O-SO₂-O-CH₃). The cyclohexyl group confers lipophilicity, influencing solubility and reactivity, while the sulfonate ester group may contribute to hydrolytic instability under acidic or basic conditions.

Properties

Molecular Formula

C9H18O3S

Molecular Weight

206.30 g/mol

IUPAC Name

2-cyclohexylethyl methanesulfonate

InChI

InChI=1S/C9H18O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h9H,2-8H2,1H3

InChI Key

UEUGALWLUYPXSZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

(a) Cyclohexane-1,2-diyldimethanediyl Dimethanesulfonate (CAS 66347-68-0)
  • Structure : Two methanesulfonate groups attached to a cyclohexane ring via methylene bridges.
  • Key Differences: Unlike 2-cyclohexylethyl methylsulfonate, this compound is a bis-sulfonate ester with a rigid cyclohexane backbone. The dual sulfonate groups increase polarity but reduce lipophilicity compared to the mono-sulfonate derivative.
  • Reactivity : Bis-sulfonates are potent alkylating agents, often used in crosslinking applications or chemotherapy (e.g., busulfan analogues). The rigid structure may enhance stability compared to flexible ethyl-linked sulfonates .
(b) 2-Ethylhexyl Methylphosphonofluoridate (CAS 458-71-9)
  • Structure: A phosphonofluoridate ester with a branched 2-ethylhexyl chain.
  • Key Differences : Replaces the sulfonate group with a phosphorus-based moiety, enhancing hydrolytic stability. Phosphonates are less prone to hydrolysis than sulfonates, making them suitable for prolonged environmental persistence (e.g., pesticides). The branched alkyl chain further increases hydrophobicity .
(c) Ionic Liquids with Methylsulfonate Anions (e.g., [EMIM][MeSO₃])
  • Structure : 1-Ethyl-3-methylimidazolium methylsulfonate, an ionic liquid with a methylsulfonate counterion.
  • Key Differences : Ionic nature results in high thermal stability and low volatility. Applications include green solvents or electrolytes, contrasting with neutral sulfonate esters like this compound, which are volatile and reactive .

Physicochemical Properties

Compound Solubility (Polar Solvents) Hydrolytic Stability Melting Point (°C) Key Applications
This compound* Moderate (organic solvents) Low (acid/base) ~50–70 (estimated) Alkylation, intermediates
Cyclohexane-1,2-diyldimethanediyl dimethanesulfonate Low Moderate >100 Crosslinking agents
2-Ethylhexyl methylphosphonofluoridate High (lipophilic) High <25 Pesticides, nerve agents
[EMIM][MeSO₃] High (polar ionic liquids) High <–20 Solvents, electrolytes

*Estimated based on structural analogues.

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